molecular formula C19H25NOS B029964 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]- CAS No. 112835-48-0

1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-

Cat. No.: B029964
CAS No.: 112835-48-0
M. Wt: 315.5 g/mol
InChI Key: KFQYTPMOWPVWEJ-MRXNPFEDSA-N
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Mechanism of Action

Target of Action

Rotigotine, also known as “Racemic N 0437”, “1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-”, or “(Rac)-Rotigotine”, is a non-ergoline dopamine agonist . It primarily targets all five dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . These receptors play a crucial role in transmitting signals in the brain and are involved in many neurological processes, including motor control and mood regulation .

Mode of Action

Rotigotine works by mimicking the neurotransmitter dopamine, activating dopamine receptors in the body . This activation can compensate for the lack of dopamine seen in conditions like Parkinson’s disease, thereby alleviating symptoms .

Biochemical Pathways

It is known that dopamine plays a significant role in the basal ganglia’s motor areas, notably the caudate nucleus/putamen regions . By acting as a dopamine agonist, Rotigotine may enhance dopaminergic transmission in these areas, potentially improving motor control .

Pharmacokinetics

Rotigotine is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . This method of administration avoids the first-pass effect after oral administration and enables continuous drug administration over 24 hours . The transdermal patch provides a slow and constant supply of the drug .

Result of Action

The activation of dopamine receptors by Rotigotine can lead to improved motor control and a reduction in the symptoms of conditions like Parkinson’s disease . Additionally, Rotigotine has been shown to possess antidepressant effects and may be useful in the treatment of depression .

Action Environment

The efficacy and stability of Rotigotine can be influenced by various environmental factors. For instance, the transdermal patch’s effectiveness can be affected by the skin’s condition at the application site. Furthermore, the drug’s stability may be influenced by storage conditions, such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

“ent-Rotigotine” is an agonist at all 5 dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . “ent-Rotigotine” also inhibits dopamine uptake and prolactin secretion .

Cellular Effects

“ent-Rotigotine” has been shown to effectively improve motor and overall functioning in clinical trials in patients with early Parkinson’s disease (PD) or advanced PD . It variously improved some non-motor symptoms of PD, in particular sleep disturbances .

Molecular Mechanism

“ent-Rotigotine” works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . It stimulates post-synaptic dopaminergic neurons in a micromolar range, which is about 140 times more active than its dextrorotatory enantiomer .

Temporal Effects in Laboratory Settings

“ent-Rotigotine” has been shown to have a constant in vivo absorption after a minor time lag (2-3 h) in healthy subjects . On days 27 and 30 of a multiple-dose study in patients with Parkinson’s disease, absorption was constant during patch-on periods and resembled zero-order kinetics .

Metabolic Pathways

“ent-Rotigotine” is subject to a pronounced metabolism through several pathways, including various CYP enzymes like CYP 1A2, 2C9, 2C19, 2D6, 3A4, and conjugation . Elimination of metabolites occurs primarily renally (71%) and to a lesser extent via feces (23%) .

Transport and Distribution

“ent-Rotigotine” is administered once daily via a transdermal patch that delivers the drug over a 24-h period . This allows for a slow and constant supply of the drug over the course of 24 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-0923 involves several steps, starting from the appropriate naphthalene derivativeThe final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of N-0923 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-0923 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-0923 is unique due to its high affinity for the dopamine D3 receptor and its ability to be administered via a transdermal patch, providing continuous drug delivery over 24 hours. This method of administration improves patient compliance and ensures stable plasma levels of the drug .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound '1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-' can be achieved through the following steps:", "Starting Materials": ["Naphthalenol", "2-Thiophenecarboxylic acid", "Propylamine", "Sodium borohydride", "Bromine"], "Reaction": ["1. Naphthalenol is reacted with sodium borohydride to form 1-Naphthalenol.", "2. 2-Thiophenecarboxylic acid is reacted with bromine to form 2-Bromothiophene.", "3. 2-Bromothiophene is reacted with propylamine to form 2-(2-thienyl)ethylpropylamine.", "4. 1-Naphthalenol is reacted with 2-(2-thienyl)ethylpropylamine to form 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-."] }

CAS No.

112835-48-0

Molecular Formula

C19H25NOS

Molecular Weight

315.5 g/mol

IUPAC Name

(6R)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m1/s1

InChI Key

KFQYTPMOWPVWEJ-MRXNPFEDSA-N

Isomeric SMILES

CCCN(CCC1=CC=CS1)[C@@H]2CCC3=C(C2)C=CC=C3O

SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O

Synonyms

(+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
(+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-
2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin
N 0437
N 0437, (+-)-isomer
N 0437, (-)-isomer
N 0437, (R)-isomer
N 0437, hydrochloride, (R)-isomer
N 0437, hydrochloride, (S)-isomer
N 0923
N 0924
N-0437
N-0923
N-0924
Neupro
racemic N-0437
rotigotine
rotigotine (+-)-form
Rotigotine CDS
rotigotine, (+)-
rotigotine, (+--)-

Origin of Product

United States

Synthesis routes and methods I

Procedure details

13.1 kg (63.9 mol) (−)-5-hydroxy-N-n-propyl-2-aminotetralin, 51.6 kg (182 mol) 2-(2-thienyl)ethanol toluenesulfonate, and 4.1 kg (38.6 mol) sodium carbonate (0.6 molar ratio Na2CO3/amine starting material) were mixed in a reactor under a nitrogen atmosphere using xylenes (150 kg) as a solvent with vigorous agitation and heated to a temperature of 120° C. to 125° C. for a period of 32 hours. HPLC analysis of the reaction mixture showed less than 2% of the starting material remaining, and the reaction was halted. The product, (−)-5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin, was isolated in the usual manner well known to those skilled in the art without chromatographic purification to yield product that was converted to its hydrochloride salt form, with a yield of 13.2 kg (59%).
Quantity
13.1 kg
Type
reactant
Reaction Step One
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
51.6 kg
Type
reactant
Reaction Step One
Quantity
4.1 kg
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
150 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

700 mg (3.4 mmol) (−)-5-hydroxy-N-n-propyl-2-aminotetralin made by the process described in U.S. Pat. No. 5,382,596, 4.8 g (17 mmol) 2-(2-thienyl)ethanol toluenesulfonate, 216 mg (2 mmol) sodium carbonate (0.6 molar ratio Na2CO3/amine starting material), and 40 mL xylenes (mixture, Aldrich Chemical Co.) were mixed and brought to reflux. The reaction was halted at 24 hours, and worked up in the usual manner well known to those skilled in the art without chromatographic purification to yield the product, (−)-5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin, that was converted to its hydrochloride salt form, with a yield of 1 g (84%).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
216 mg
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-
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1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-
Reactant of Route 3
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1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-
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1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-
Reactant of Route 5
Reactant of Route 5
1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-
Reactant of Route 6
Reactant of Route 6
1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-

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